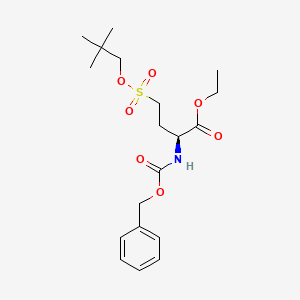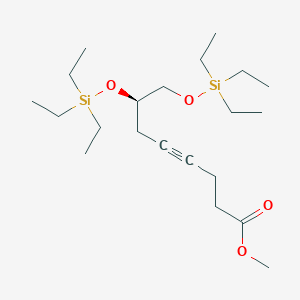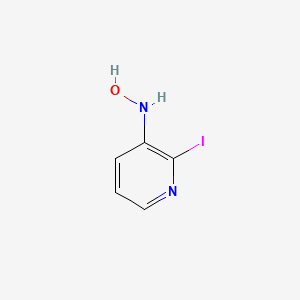
N-(2-Iodopyridin-3-YL)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodopyridin-3-YL)hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both an iodine atom and a hydroxylamine group in its structure makes this compound a versatile intermediate for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodopyridin-3-YL)hydroxylamine typically involves the iodination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 2-iodopyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Iodopyridin-3-YL)hydroxylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The hydroxylamine group can be oxidized to nitroso or nitro derivatives, or reduced to amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include substituted pyridines, nitroso compounds, nitro compounds, and various biaryl or heteroaryl derivatives .
Applications De Recherche Scientifique
N-(2-Iodopyridin-3-YL)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Mécanisme D'action
The mechanism of action of N-(2-Iodopyridin-3-YL)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the iodine atom can facilitate the formation of reactive intermediates that can modify proteins, nucleic acids, or other biomolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress .
Comparaison Avec Des Composés Similaires
N-Alkyl-N-(pyridin-2-yl)hydroxylamine: Known for its antibacterial activity and used in the development of new antibiotics.
N-(3-Iodopyridin-2-yl)sulfonamide: Utilized in the synthesis of azaindoles and evaluated for its potential as a sirtuin inhibitor.
N-(2-Iodopyridin-3-yl)amine: A precursor for various heterocyclic compounds and used in medicinal chemistry.
Uniqueness: N-(2-Iodopyridin-3-YL)hydroxylamine is unique due to the presence of both an iodine atom and a hydroxylamine group, which allows for diverse chemical transformations and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C5H5IN2O |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
N-(2-iodopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H5IN2O/c6-5-4(8-9)2-1-3-7-5/h1-3,8-9H |
Clé InChI |
LLGDXYVFUIZLFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)I)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


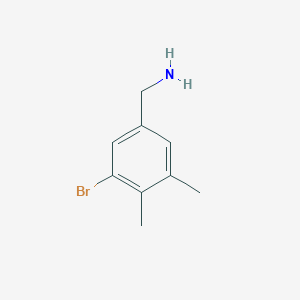
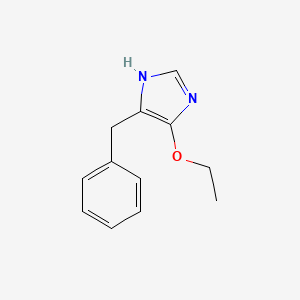
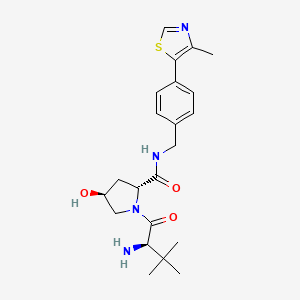
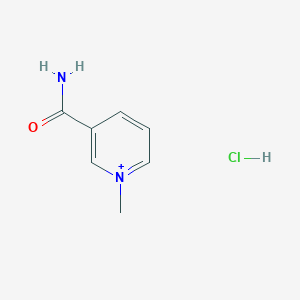
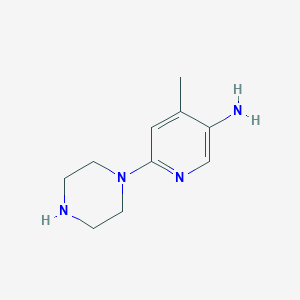
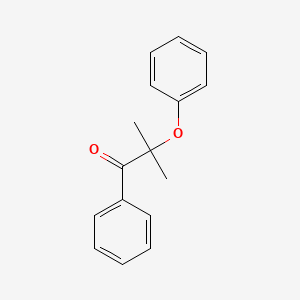
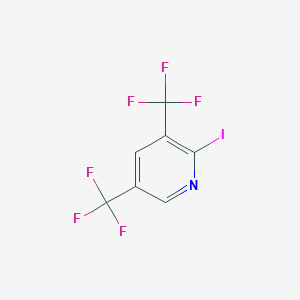
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

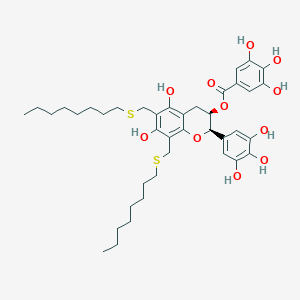
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
